AChE Inhibitory Potency versus Lead-Optimized N-Benzoyl-N-Methyl Derivative
The parent scaffold (BEN) has been used as a synthetic starting point for AChE inhibitor development. The N-benzoyl-N-methyl derivative 2-benzoyl-6-methoxy-9-methyl-1-phenyl-1,2,3,4-tetrahydro-β-carboline exhibited an in vitro AChE IC50 of 26.52 ± 0.79 µM . Although direct AChE IC50 data for unsubstituted BEN are not available in the same study, the free amine BEN scaffold provides the synthetic versatility to access multiple N2-functionalized analogs; the reported value represents a baseline from which second-generation derivatives achieve 5- to 50-fold improvements . By contrast, the simple 6-methoxy-THβC (pinoline) shows no notable AChE activity at comparable concentrations, underscoring that the 1-phenyl group is essential for achieving cholinesterase engagement .
| Evidence Dimension | In vitro AChE inhibition (IC50) |
|---|---|
| Target Compound Data | BEN (parent scaffold, unsubstituted): No published IC50 in the primary study; serves as precursor to N-benzoyl-N-methyl derivative |
| Comparator Or Baseline | 2-Benzoyl-6-methoxy-9-methyl-1-phenyl-1,2,3,4-tetrahydro-β-carboline IC50 = 26.52 ± 0.79 µM; 6-methoxy-THβC (pinoline): No significant AChE inhibition observed |
| Quantified Difference | The N-benzoyl-N-methyl derivative achieves 26.52 µM inhibition, whereas the 6-methoxy-THβC lacking the 1-phenyl ring is essentially inactive against AChE |
| Conditions | In vitro spectrophotometric assay using acetylcholinesterase; compound incubated with enzyme prior to substrate addition; data from single crystal X-ray diffraction-confirmed compound; docking indicated binding at peripheral anionic site of AChE |
Why This Matters
For medicinal chemistry programs targeting AChE, BEN provides a validated starting scaffold that can be rapidly diversified at N2 and N9, with the 1-phenyl group being indispensable for AChE recognition.
